It is reported that about 17-30 % of aluminum chloride formed from the reaction between orally ingested aluminum hydroxide and hydrochloric acid of the stomach is absorbed. In rabbits, administration of a single maximum safe oral dose aluminum chloride (333 mg Al/kg) resulted in aluminum absorption of 0.57 %. Aluminum chloride may be absorbed via dermal route, with the uptake increasing in the microgram range but with an upper limit.
Absorbed aluminum chloride is rapidly excreted by the kidneys in individuals with normal renal function. Aluminum chloride may be absorbed dermally.
Following oral administration of 8.1 mg/kg of aluminum chloride, the steady‐state volume of distribution of aluminum was 38.4 ± 6.4 mL/kg.
Following oral administration of 8.1 mg/kg of aluminum chloride, the clearance of aluminum was 8.87 ± 1.76 mL/(h*kg).
Rainbow trout (9 to 220 g) were individually placed in 1 liter chambers having aerated, fresh flowing water for 1 hr (control conditions, aluminum concentration= 0.033 mg/L, pH 4.61). They were then exposed to an aerated artificial medium (flow rate= 297 + or - 11 mL/min, pH= 5.4) containing 0.954 + or - 0.133 mg/L aluminum (as aluminum chloride) for up to 1 hr. There was no significant difference (p= 0.05) between episodic aluminum levels and episodic blank (no fish) aluminum levels, indicating that the flow rate through the chambers was sufficient to maintain aluminum levels such that absorption of aluminum from the apparatus was negligible. Fish were removed for tissue sampling after 5, 10, 20, 30, and 60 min exposure. Skin and blood showed no significant increase in aluminum content (p=0.05). Gill tissue episodic aluminum values were significantly higher (p=0.05)) than control levels at 30 and 60 min, having increased from 8 ug/g to 50 ug/g wet weight in 1 hr. Mucous aluminum content was significantly higher (p=0.05) than control values after 5 min of exposure increased to 4.5 mg/L from 0.2 mg/L. Mucous cells on the secondary lamellae showed discharged mucous globules on the gill surface after 1 hr of episodic exposure, a feature not shown by unexposed gill lamellae.
Aluminum hydroxide or oxide is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water. In addition to forming aluminum chloride, dihydroxyaluminum sodium carbonate and aluminum carbonate form carbon dioxide, and aluminum phosphate forms phosphoric acid. About 17-30% of the aluminum chloride formed is absorbed and is rapidly excreted by the kidneys in patients with normal renal functions. In the small intestine, aluminum chloride is rapidly converted to insoluble poorly absorbed basic aluminum salts which probably /include/ a mixture of hydrated aluminum oxide, oxyaluminum hydroxide, various basic aluminum carbonates, and aluminum soaps. Aluminum-containing antacids (except aluminum phosphate) also combine with dietary phosphate in the intestine forming insoluble, nonabsorbable aluminum phosphate which is excreted in the feces. If phosphate intake is limited in patients with normal renal function, aluminum antacids (except aluminum phosphate) decrease phosphate absorption and hypophosphatemia and hypophosphaturia occur; calcium absorption is increased. In vitro studies indicate that aluminum hydroxide binds bile salts with an affinity & capacity similar to that of cholestyramine; aluminum phosphate binds bile salts, but to a much lesser degree than does aluminum hydroxide. /Aluminum antacids/
Evidence of transdermal uptake of aluminum was reported... when /aluminum chloride/ was chronically placed on the skin of mice. Uptake increased in the microgram range and appeared to have an upper limit, failing to increase at larger doses. ...A similar finding was reported when /aluminum chloride/ was placed in the nasal passages of experimental animals; apparently aluminum wa translocated to the olfactory region of the brain. However, the chemically irritant nature of this mode of administration and the potential damage to the mucosa so treated was not factored into the evaluation of the integrity of this barrier.
Following a single maximum safe oral dose of the water soluble compounds aluminum chloride (333 mg Al/kg), aluminum nitrate (934 mg Al/kg), aluminum citrate (1,081 mg Al/kg), and aluminum lactate (2,942 mg Al/kg) in rabbits, aluminum absorption was 0.57, 1.16, 2.18, and 0.63%, respectively.
For more Absorption, Distribution and Excretion (Complete) data for ALUMINUM CHLORIDE (12 total), please visit the HSDB record page.
The effect of di- and trivalent iron on the intestinal absorption of aluminum was studied in an in situ perfusion system of rat small intestine in combination with systemic and portal blood sampling. The small intestine of female Wistar rats (6 animals/group) was perfused with media containing 10.0, 15.0, 20.0, and 25.0 mmol/l aluminum as aluminum chloride hexahydrate, with or without 5 mmol/l ferrous chloride tetrahydrate (FeCl2.4H2O) or ferric chloride hexahydrate for 60 min. The disappearance of aluminum or iron from the perfusion medium, which is a measure for uptake from the intestinal lumen, was calculated. After perfusion, samples of small intestine were collected. Control tissue samples were taken from a rat perfused with saline for 60 min and from a nonperfused rat. In the rats perfused with aluminum and/or iron there was no morphological damage to the intestinal wall compared with the saline and nonperfused controls. It was shown that iron(II) enhanced the uptake of aluminum from about 30 min of perfusion onward, with all concentrations of aluminum perfusion media tested. Significant increases were reached after 60 min of perfusion with 10, 15, and 25 mmol aluminum/l, except for the 20 mmol Aluminum/l. Iron(III) did not affect aluminum disappearance at any point during perfusion. Aluminum appeared after the 60 min perfusion period in both systemic and portal blood. Both iron(II) and iron(III) were absorbed after 60 min perfusion, with the divalent iron being more extensively absorbed. The rise of the aluminum level in portal blood was slightly higher than that in systemic blood suggesting a possible liver trapping of aluminum before entering the peripheral circulation. Iron(II) reduced the appearance of Aluminum in both systemic and portal blood after 60 min perfusion, at all aluminum perfusion concentrations used. Iron(III) did not affect aluminum absorption during 60 min perfusion for all concentrations of aluminum perfusion media. /Aluminum chloride hexahydrate/
Four factorially arranged expt of 7 wk duration were performed with weanling Sprague-Dawley male rats. The variables in each expt were, in ug/g fresh diet, boron supplements of 0 and 3 ug/g; aluminum (as aluminum chloride) supplements of 0 and 1000 ug/g, and magnesium supplements of 100 and 400 ug/g (expt 1 and 4), or 100, 200, and 400 ug/g (expt 2 and 3). All supplements were added as dry mixes to the diet. In expt 1 and 2, 20 ug manganese/g was supplemented; in expt 3 and 4 the supplement was 50 ug/g. High dietary aluminum seemed most toxic when dietary magnesium was low enough to cause a marked growth depression 100 ug/g. High dietary aluminum elevated the spleen wt/body wt and liver wt/body wt ratios in magnesium deficient, but not in magnesium adequate rats. High dietary aluminum depressed the concn of magnesium in bone more markedly in magnesium deficient than adequate rats. On the other hand, aluminum seemed most toxic when dietary boron was not low. Aluminum more markedly depressed growth in boron supplemented than boron deprived rats. In the boron deprived rats fed 400 ug magnesium/g of diet, high dietary aluminum (1000 ug/g) apparently was beneficial; in expt 2 and 3, hematocrit, and hemoglobin were actually normalized by high dietary aluminum. Plasma magnesium was significantly depressed by high dietary aluminum when the magnesium supplement was 50 ug/g diet but not when it was 20 ug/g diet. However, growth was more markedly depressed by high dietary aluminum in boron supplemented rats when the magnesium supplement was 20 rather than 50 ug/g diet.
Male Sprague Dawley rat cerebral cortical slices were exposed to 0 (control), 10, 20, 50, 100 or 250 uM aluminum trichloride (aluminum chloride before addition of 20 ul 2-chloroadenosine (0-200 uM), isoproterenol (0 to 10 uM), or forskolin (0 to 10 uM). Aluminum chloride had no effect on the cyclic adenosine monophosphate concn in the absence of drugs that stimulate the synthesis of cyclic adenosin monophosphate. 2-Chloroadenosine (25 to 200 uM) significantly stimulated the synthesis of cyclic adenosine monophosphate in a concn dependent manner, and Aluminum chloride significantly potentiated this response at 50 and 100 uM 2-chloroadenosine. This effect of aluminum chloride was dependent on preexposure (for 30 min) of the slices to aluminum chloride before addition of the agonist. The potentiation by aluminum chloride of the 2-chloroadenosine induced incr in cyclic adenosine monophosphate level was concn dependent, with significant enhancement by 100 uM (142% of control) and 250 uM (150% of control) aluminum chloride. Lower concn of aluminum chloride had no significant effect on the production of cyclic adenosine monophosphate stimulated by 2-chloroadenosine. Aluminum chloride also potentiated the isoproterenol induced incr in cyclic adenosine monophosphate production. Forskolin induced production of cyclic adenosine monophosphate was unaltered by the presence of aluminum chloride.
Plants of beech (Fagus sylvatica) were grown on nutrient solutions with various concn of phosphate (0, 0.01, 0.1, and 1.0 mM) and aluminum (0, 0.1, and 1.0 mM) and at low pH (usually 4.2). About half of the supplied aluminum occurred as Al(+3) under these conditions. The vacuolar inorganic phosphate concn of excised fine roots were determined by (31)phosphorus NMR. In roots of plants treated with 0.1 mM aluminum trichloride, the vacuolar inorganic phosphate concn did not change over a period of 21 days. In contrast, plants treated with 1.0 mM aluminum chloride for about 1 day (18 to 29 hr) generally contained somewhat higher vacuolar inorganic phosphate concn in the roots than did control plants. Longer treatment (3 to 21 days) at the high aluminum level caused a continuously decr vacuolar inorganic phosphate concn in the root (22% of control after 21 days). In the presence of 1.0 mM aluminum chloride, plants with different phosphorus status showed about the same relative decr of vacuolar inorganic phosphate concn. After transfer of control plants to a phosphorus and aluminum free nutrient solution, vacuolar inorganic phosphate concn of roots decr in a manner similar to that for the 1.0 mM aluminum treatment.
For more Interactions (Complete) data for ALUMINUM CHLORIDE (7 total), please visit the HSDB record page.